molecular formula C14H11N3O2S B11842656 3-(Benzenesulfonyl)-1,8-naphthyridin-2-amine CAS No. 60467-67-6

3-(Benzenesulfonyl)-1,8-naphthyridin-2-amine

Cat. No.: B11842656
CAS No.: 60467-67-6
M. Wt: 285.32 g/mol
InChI Key: WKWNUBFDJZVWPY-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminonaphthyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfonyl)-1,8-naphthyridine
  • 3-(Phenylsulfonyl)-quinoline
  • 3-(Phenylsulfonyl)-isoquinoline

Uniqueness

3-(Phenylsulfonyl)-1,8-naphthyridin-2-amine is unique due to its specific structural features, such as the position of the phenylsulfonyl group and the naphthyridine core

Properties

CAS No.

60467-67-6

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C14H11N3O2S/c15-13-12(9-10-5-4-8-16-14(10)17-13)20(18,19)11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)

InChI Key

WKWNUBFDJZVWPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C3C(=C2)C=CC=N3)N

Origin of Product

United States

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